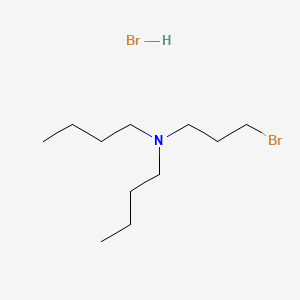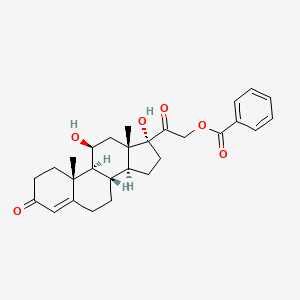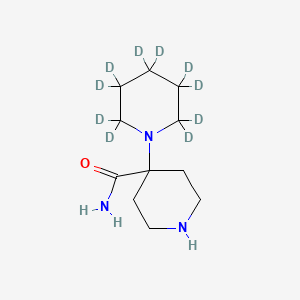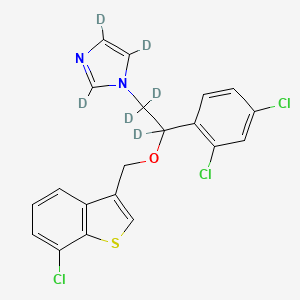
2-(2'-Hydroxyphenoxy)-4-nitro-benzophenone-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 is a complex organic compound characterized by the presence of a hydroxyphenoxy group and a nitro group attached to a benzophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 typically involves nucleophilic substitution reactions. One common method includes the reaction of catechol with 4-nitro phthalic nitrile in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) under nitrogen atmosphere . The reaction is carried out at elevated temperatures, around 80°C, to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or chemical reducing agents like tin(II) chloride (SnCl2).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxyphenoxy)-1,2-propanediol: Known for its biological activity against Japanese encephalitis.
4-(2-Hydroxyphenoxy) phthalic nitrile: Used in the synthesis of high-temperature resistant resins.
7-(4-Chloro-2-hydroxyphenoxy)-4-methyl-2H-chromen-2-one: Investigated for its inhibitory activity against Plasmodium falciparum.
Eigenschaften
CAS-Nummer |
1330180-90-9 |
|---|---|
Molekularformel |
C19H13NO5 |
Molekulargewicht |
341.269 |
IUPAC-Name |
[2-(2-hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C19H13NO5/c21-16-8-4-5-9-17(16)25-18-12-14(20(23)24)10-11-15(18)19(22)13-6-2-1-3-7-13/h1-12,21H/i4+1,5+1,8+1,9+1,16+1,17+1 |
InChI-Schlüssel |
BULXAFQDQFCERH-RECAMZPNSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3O |
Synonyme |
[2-(2-Hydroxyphenoxy)-4-nitrophenyl]phenyl-methanone-13C6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)
![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)



![2-Nitrosofuro[2,3-d]pyrimidine](/img/structure/B590053.png)




